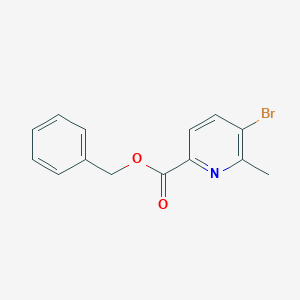

Benzyl 5-bromo-6-methylpicolinate

Description

Contextualization of Picolinic Acid Esters within Heterocyclic Chemistry

Picolinic acid is a derivative of pyridine (B92270) featuring a carboxylic acid group at the 2-position. wikipedia.org The formation of esters from picolinic acid is a common synthetic transformation that modulates the compound's physical and chemical properties. These esters are integral to the field of heterocyclic chemistry, often serving as key intermediates in the construction of more elaborate molecular architectures. The esterification of picolinic acid can be achieved through various methods, including reactions with alcohols in the presence of an acid catalyst or via the corresponding acyl chlorides. nih.govresearchgate.net The resulting picolinate (B1231196) esters can participate in a range of chemical reactions, making them versatile tools for organic chemists.

Significance of Halogenated Pyridine Carboxylates in Synthetic Organic Chemistry

The introduction of halogen atoms onto the pyridine ring significantly influences the molecule's reactivity and biological profile. Halogenated pyridines are crucial building blocks for creating pharmaceuticals and agrochemicals. nih.gov The presence of a halogen, such as bromine, on the pyridine ring of a carboxylate ester provides a reactive handle for further chemical modifications. These modifications can include cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents, thereby allowing for the synthesis of a diverse array of substituted pyridine derivatives. nih.gov Specifically, the halogenation of the pyridine ring can be a challenging process due to the electron-deficient nature of the ring system, often requiring harsh reaction conditions. nih.govyoutube.com

Research Trajectories for Benzyl (B1604629) 5-bromo-6-methylpicolinate and Related Analogs

While specific research on Benzyl 5-bromo-6-methylpicolinate is not extensively documented in publicly available literature, the research trajectories for this compound and its analogs can be inferred from the known applications of similar structures. The combination of a halogenated pyridine core and a benzyl ester functional group suggests potential applications in several areas. For instance, related bromo-substituted heterocyclic compounds have been investigated for their anticancer properties. mdpi.com The methyl ester analog, Methyl 5-bromo-6-methylpicolinate, has been synthesized and its crystal structure determined, providing a basis for computational studies and the design of new molecules. nih.gov Future research may focus on the synthesis of a library of related analogs and the evaluation of their biological activities, particularly in medicinal chemistry. The bromo-substituent also opens up avenues for its use as a synthetic intermediate in the development of novel materials and functional molecules through cross-coupling chemistry.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 5-bromo-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c1-10-12(15)7-8-13(16-10)14(17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQQYXBGGXOOOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 5 Bromo 6 Methylpicolinate

Strategies for the Construction of the Picolinate (B1231196) Core Structure

The foundational step in the synthesis is the formation of the benzyl (B1604629) picolinate framework. This involves creating the pyridine (B92270) ring and subsequently attaching the benzyl ester group.

Pyridine Ring Synthesis and Functionalization Pathways

A primary route to the necessary 6-methylpicolinic acid precursor involves the selective oxidation of one of the methyl groups of 2,6-lutidine. This transformation is a key step in creating the carboxylic acid functionality required for esterification. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄). The reaction requires careful control to achieve mono-oxidation.

Alternative approaches can involve multi-step sequences starting from different pyridine precursors. For instance, a synthesis of a related compound, 6-chloropicolinic acid, has been achieved from 2-amino-6-methylpyridine (B158447) through diazotization and chlorination, followed by oxidation of the methyl group. This highlights the modular nature of pyridine chemistry where different functional groups can be interconverted.

Esterification Protocols for Benzyl Picolinates

Once 6-methylpicolinic acid is obtained, it is converted to its benzyl ester. Standard esterification procedures are applicable. One of the most direct methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

For milder conditions, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) can be used, often with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). These reagents facilitate the formation of an active ester intermediate that readily reacts with benzyl alcohol.

Another common strategy is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting 6-methylpicolinoyl chloride is then reacted with benzyl alcohol, typically in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct.

Installation of Halogen and Alkyl Substituents at Specific Ring Positions

With the benzyl 6-methylpicolinate core established, the next phase involves the precise introduction of the bromo substituent at the 5-position of the pyridine ring.

Regioselective Bromination Techniques

The bromination of the benzyl 6-methylpicolinate ring is an electrophilic aromatic substitution. The existing substituents on the pyridine ring direct the incoming electrophile. The electron-withdrawing ester group at the 2-position directs incoming electrophiles to the meta positions (C4 and C6), while the electron-donating methyl group at the 6-position directs to the ortho and para positions (C5 and C7, which is the nitrogen). The activating effect of the methyl group and its directing influence make the C5 position the most favorable site for bromination.

A common method for this transformation is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction can be carried out in a suitable solvent, and the regioselectivity is often high due to the directing effects of the existing functional groups. Another approach involves using bromine in the presence of a strong acid like sulfuric acid.

Methyl Group Incorporation Methodologies

In the most logical synthetic routes, the methyl group at the 6-position is incorporated from the start of the synthesis by using a precursor like 2,6-lutidine. This avoids the need for a separate methylation step on a pre-existing picolinate ring.

Advanced Coupling Reactions in Picolinate Synthesis

The bromine atom in benzyl 5-bromo-6-methylpicolinate serves as a versatile handle for further molecular elaboration through various cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

For instance, the Suzuki-Miyaura coupling reaction can be employed to introduce a wide variety of aryl or vinyl substituents at the 5-position by reacting this compound with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is widely used in medicinal chemistry to generate libraries of new compounds for biological screening.

Similarly, the Sonogashira coupling allows for the introduction of alkyne functionalities. This reaction involves the coupling of the bromo-picolinate with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The resulting alkynylated picolinates can be valuable intermediates for further transformations.

The Buchwald-Hartwig amination is another important cross-coupling reaction that could be applied to this compound. This reaction would enable the formation of a carbon-nitrogen bond, allowing for the introduction of various amine or amide groups at the 5-position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling, Suzuki Coupling)

A viable strategy for synthesizing the picolinate core involves the selective methylation of a dihalogenated precursor, such as a benzyl 5,6-dihalopicolinate. The differential reactivity of halogens (I > Br > Cl) can be exploited to achieve regioselective coupling.

Negishi Coupling: The Negishi coupling reaction, which pairs an organozinc compound with an organic halide, is a powerful method for forming C(sp²)-C(sp³) bonds. wikipedia.org In a hypothetical synthesis, a precursor like benzyl 5-bromo-6-iodopicolinate could be reacted with a methylzinc reagent (e.g., methylzinc chloride). The palladium catalyst, typically Pd(PPh₃)₄ or a combination of a Pd(0) source with a phosphine (B1218219) ligand, would selectively catalyze the coupling at the more reactive iodo-position to install the methyl group, leaving the bromo-substituent intact. organic-chemistry.orgresearchgate.netyoutube.com The reaction is known for its high functional group tolerance, making it suitable for substrates containing ester moieties. bucknell.edu

Suzuki Coupling: The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions in modern synthesis, reacting an organoboron species with an organic halide. organic-chemistry.orglibretexts.org To form the 5-bromo-6-methylpicolinate core, a precursor such as benzyl 5,6-dibromopicolinate could be coupled with a methylboronic acid or a methylboronate ester (e.g., methylboronic acid pinacol (B44631) ester). The selection of an appropriate palladium catalyst and ligand system is crucial for achieving high efficiency and selectivity, especially with potentially deactivating pyridine substrates. nih.govresearchgate.netreddit.com Bulky, electron-rich phosphine ligands are often employed to promote the reaction and suppress side products. organic-chemistry.org The reaction requires a base, such as potassium carbonate or cesium carbonate, to activate the boronic acid for transmetalation. organic-chemistry.org

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling on Bromopyridine Substrates

| Reaction Type | Catalyst (mol%) | Ligand | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|---|

| Negishi Coupling | Pd(PPh₃)₄ (1-5%) | Triphenylphosphine (as part of catalyst) | None required | THF, Dioxane | Room Temp to 80°C | 70-95% |

| Suzuki Coupling | Pd(OAc)₂ (2-5%) | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80-120°C | 65-90% |

Other Metal-Mediated Coupling Strategies

Beyond Negishi and Suzuki couplings, other transition-metal-catalyzed methods can be employed for pyridine functionalization. tcu.edu Stille coupling, which uses organotin reagents, offers an alternative but is often avoided due to the toxicity of the tin compounds.

More recent advancements include direct C-H activation, where a metal catalyst (such as palladium, rhodium, or iridium) functionalizes a C-H bond directly. nih.govchemrxiv.org For instance, a 5-bromopicolinate precursor could potentially undergo directed C-H methylation at the 6-position. These methods are highly atom-economical but often require specific directing groups and extensive optimization to control regioselectivity.

Nucleophilic Substitution Reactions in Picolinate Frameworks

Nucleophilic substitution is a fundamental reaction type that is crucial for the final step of synthesizing this compound and can also be considered for modifying the pyridine ring itself.

The most direct application of this reaction is the esterification of 5-bromo-6-methylpicolinic acid. This transformation is a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a benzyloxy group. youtube.comlibretexts.org This can be achieved through several standard methods:

Fischer Esterification: Reacting the carboxylic acid with excess benzyl alcohol under acidic catalysis (e.g., H₂SO₄). libretexts.org

Reaction with a Benzyl Halide: Deprotonating the carboxylic acid with a non-nucleophilic base like potassium carbonate or triethylamine, followed by the addition of benzyl bromide or benzyl chloride. organic-chemistry.orgarkat-usa.orggoogle.com This method is often high-yielding and proceeds under mild conditions.

Considering nucleophilic substitution on the pyridine ring (an SₙAr reaction), replacing a leaving group with a methyl nucleophile is less common than cross-coupling due to the high energy barrier. However, if a suitable precursor with a strong electron-withdrawing group and an excellent leaving group (like fluoride (B91410) or a sulfoxide) were used, this pathway could be viable. nih.govkinampark.com

Optimization of Reaction Conditions and Yields in Picolinate Synthesis

Achieving high yields in the synthesis of substituted picolinates requires careful optimization of reaction parameters, particularly for the palladium-catalyzed coupling steps. researchgate.net

Key factors for optimization include:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is critical. For challenging substrates like pyridines, bulky and electron-donating ligands (e.g., XPhos, SPhos, RuPhos) often give higher yields by promoting the rate-limiting oxidative addition and preventing catalyst decomposition. bucknell.edunih.gov

Base and Solvent: In Suzuki couplings, the base (e.g., K₃PO₄, Cs₂CO₃) and solvent system (e.g., dioxane/water, THF, DMF) must be carefully selected to ensure solubility of the reagents and facilitate the catalytic cycle. nih.gov For Negishi couplings, the choice of solvent (typically THF or DMF) is crucial for the stability and reactivity of the organozinc reagent. numberanalytics.com

Temperature: While many modern catalyst systems allow for reactions at room temperature, heating is often required to drive the reaction to completion, especially with less reactive aryl chlorides or bromides. nih.gov

Purity of Reagents: The organometallic reagents (organozinc and organoboron compounds) must be of high quality, as impurities can significantly hinder the reaction.

Table 2: Parameters for Optimization in Picolinate Cross-Coupling Reactions

| Parameter | Variable Options | Goal of Optimization |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd(PPh₃)₄ | Ensure efficient generation of active Pd(0) species. |

| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos, RuPhos | Increase reaction rate, improve stability, reduce side reactions. |

| Base (Suzuki) | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Facilitate transmetalation step without degrading substrate. |

| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile (B52724), Water mixtures | Ensure solubility of all components, influence catalyst activity. |

| Temperature | Room Temperature to 150°C | Overcome activation energy without causing decomposition. |

By systematically applying these synthetic and optimization strategies, this compound can be synthesized efficiently from accessible starting materials.

Chemical Reactivity and Reaction Mechanisms of Benzyl 5 Bromo 6 Methylpicolinate

Reactivity of the Halogen Moiety (Bromine at C5)

The bromine atom at the C5 position of the pyridine (B92270) ring is a key determinant of the molecule's reactivity, particularly in aromatic substitution reactions. The pyridine ring is inherently electron-deficient, which influences the course of both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on pyridine is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgyoutube.com When such reactions do occur, the substitution is typically directed to the C3 (meta) position, as this avoids the formation of a resonance intermediate with a positive charge on the electronegative nitrogen atom. youtube.comquora.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of a Model 5-Bromopyridine System

| Electrophile | Predicted Major Product | Predicted Minor Product(s) |

| NO₂+ | 3-Nitro-5-bromopyridine | Minimal |

| SO₃ | 5-Bromopyridine-3-sulfonic acid | Minimal |

| Br₂/FeBr₃ | 3,5-Dibromopyridine | Minimal |

This table presents predicted outcomes based on the general principles of electrophilic aromatic substitution on substituted pyridines.

Nucleophilic Aromatic Substitution Mechanisms

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group like bromine is present. youtube.comwikipedia.orgbyjus.com The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The subsequent departure of the bromide ion restores the aromaticity of the ring.

Table 2: Plausible Nucleophilic Aromatic Substitution Reactions of Benzyl (B1604629) 5-bromo-6-methylpicolinate

| Nucleophile | Reagent | Expected Product |

| Methoxide (B1231860) | NaOCH₃ | Benzyl 5-methoxy-6-methylpicolinate |

| Ammonia | NH₃ | Benzyl 5-amino-6-methylpicolinate |

| Piperidine | Piperidine | Benzyl 5-(piperidin-1-yl)-6-methylpicolinate |

This table illustrates potential SNAr reactions based on the known reactivity of halopyridines.

Role of the Ester Functionality in Chemical Transformations

The benzyl ester group at the C2 position is another reactive site within the molecule, susceptible to various nucleophilic acyl substitution reactions.

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base. organic-chemistry.org In the case of Benzyl 5-bromo-6-methylpicolinate, treatment with an alcohol in the presence of a suitable catalyst would lead to the formation of a new ester and benzyl alcohol. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products. organic-chemistry.org

Table 3: Hypothetical Transesterification of this compound

| Alcohol | Catalyst | Product |

| Methanol (B129727) | H₂SO₄ (catalytic) | Methyl 5-bromo-6-methylpicolinate |

| Ethanol | NaOEt (catalytic) | Ethyl 5-bromo-6-methylpicolinate |

| Isopropanol | H₂SO₄ (catalytic) | Isopropyl 5-bromo-6-methylpicolinate |

This table provides examples of potential transesterification reactions.

Selective Hydrolysis and Amidation Reactions

The ester functionality can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. epa.gov Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide ion on the carbonyl carbon, followed by the departure of the benzyloxide leaving group. Saponification is an irreversible process as the resulting carboxylate is deprotonated under basic conditions.

Amidation, the reaction of the ester with an amine to form an amide, is another important transformation. youtube.com This reaction is often slower than hydrolysis and may require heating or catalysis. nih.govrsc.org The nucleophilic amine attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and benzyl alcohol.

Table 4: Potential Hydrolysis and Amidation Products of this compound

| Reaction | Reagents | Product |

| Acidic Hydrolysis | H₃O⁺, heat | 5-Bromo-6-methylpicolinic acid |

| Basic Hydrolysis | NaOH, H₂O, heat | Sodium 5-bromo-6-methylpicolinate |

| Amidation | NH₃, heat | 5-Bromo-6-methylpicolinamide |

| Amidation | CH₃NH₂, heat | N-Methyl-5-bromo-6-methylpicolinamide |

This table outlines the expected products from hydrolysis and amidation reactions.

Directed C-H Functionalization Strategies

The field of C-H functionalization offers powerful methods for the direct conversion of C-H bonds into new functional groups, often with high regioselectivity. nih.govrsc.org For this compound, both the methyl group at C6 and the C-H bonds on the pyridine ring represent potential sites for such transformations.

The nitrogen atom of the pyridine ring can act as a directing group in transition metal-catalyzed C-H activation, typically favoring functionalization at the C2 position. rsc.orgrsc.org However, in this molecule, the C2 position is already substituted. The methyl group at C6 is a potential site for C(sp³)-H activation. Palladium-catalyzed reactions, for instance, have been shown to effect the functionalization of methyl groups on heterocyclic rings. nih.gov

Furthermore, recent advances have enabled the functionalization of more remote C-H bonds, including those at the C5 position of pyridines. nih.govresearchgate.net These methods often involve the use of specialized directing groups or catalytic systems to overcome the inherent reactivity patterns of the pyridine ring. The ester group at C2 could potentially serve as a directing group to facilitate C-H activation at the C3 position.

Table 5: Potential Directed C-H Functionalization Reactions

| Position | Catalyst/Reagent System | Potential Product |

| C6-Methyl | Pd(OAc)₂, oxidant, coupling partner | Benzyl 5-bromo-6-(functionalized methyl)picolinate |

| C3-H | Rh(III) catalyst, directing group assistance | Benzyl 3-(functionalized)-5-bromo-6-methylpicolinate |

| C4-H | Ir-catalyzed borylation | Benzyl 5-bromo-4-(dihydroxyboryl)-6-methylpicolinate |

This table presents speculative C-H functionalization pathways based on modern synthetic methodologies.

Picolinate-Directed Arene C-H Amination via Transition Metal Catalysis (e.g., FeCl3)

The picolinate (B1231196) moiety within this compound can serve as an effective directing group in transition metal-catalyzed C-H activation reactions. researchgate.netchim.it A notable example of this is the direct amination of the arene C-H bonds of benzylic picolinates, a transformation that can be achieved using an iron(III) chloride (FeCl3) catalyst. nih.govnih.gov This process represents a powerful strategy for the introduction of amino groups into aromatic systems, which are key components in a wide array of pharmaceuticals and functional materials. nih.gov

The reaction typically involves the use of an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), in the presence of a base and the FeCl3 catalyst. nih.gov Control experiments have demonstrated that the picolinate directing group is essential for the reaction to proceed; in its absence, the benzylic substrate is recovered unreacted. nih.gov Similarly, the iron catalyst is crucial for the transformation. nih.gov

While specific studies on this compound are not extensively documented in the literature, the general mechanism for picolinate-directed C-H amination provides a strong framework for predicting its reactivity. The reaction conditions for a typical FeCl3-catalyzed amination of benzylic picolinates are summarized in the table below.

| Parameter | Condition | Reference |

| Catalyst | FeCl3 (5 mol%) | nih.gov |

| Aminating Agent | Hydroxylamine-O-sulfonic acid (HOSA) | nih.gov |

| Base | Triethylamine (B128534) (Et3N) | nih.gov |

| Solvent | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | nih.gov |

| Temperature | Room temperature to 40 °C | nih.gov |

Regioselectivity and Mechanistic Aspects of C-H Activation

A key feature of picolinate-directed C-H functionalization is its ability to control the regioselectivity of the reaction. In the context of the FeCl3-catalyzed amination of benzylic picolinates, a remarkable meta-selectivity is observed. nih.govnih.gov This directing effect overcomes the inherent electronic biases of the aromatic ring, guiding the amination to the C-H bond located at the meta position relative to the benzylic ester linkage. nih.govacs.orgacs.org

The precise mechanism of this meta-selective amination is a subject of ongoing investigation. One proposed pathway involves the coordination of the picolinate's nitrogen atom and carbonyl oxygen to the iron catalyst. This coordination positions the catalyst in proximity to the meta-C-H bonds of the benzyl group, facilitating their activation. While the exact nature of the aminating species is not fully elucidated, it is generated in situ from the aminating agent and the iron catalyst. nih.gov An alternative pathway involving an N-aminopyridinium salt has been considered but experimental evidence suggests it is not the operative mechanism. nih.gov

For this compound, the electronic effects of the bromo and methyl substituents on the picolinate ring are expected to modulate the reactivity. The electron-withdrawing nature of the bromine atom may influence the coordinating ability of the picolinate nitrogen, potentially affecting the catalytic cycle. Conversely, the electron-donating methyl group could enhance the electron density of the pyridine ring. These electronic perturbations could have subtle effects on the rate and efficiency of the C-H amination reaction.

| Directing Group | Catalyst | Observed Regioselectivity | Reference |

| Picolinate | FeCl3 | meta-Amination | nih.govnih.gov |

| Picolinamide (B142947) | Cobalt | ortho-Functionalization | chim.it |

| Nitrile-based template | Palladium | meta-Functionalization | acs.org |

Comparative Reactivity Studies with Other Halogenated Picolinate Derivatives

For picolinate derivatives, the halogen's electronegativity and its position on the pyridine ring can impact the electron density of the ring and the coordinating ability of the picolinate directing group. A comparison of the electronegativity of common halogens is presented in the table below.

| Halogen | Pauling Electronegativity |

| Fluorine (F) | 3.98 |

| Chlorine (Cl) | 3.16 |

| Bromine (Br) | 2.96 |

| Iodine (I) | 2.66 |

In the context of picolinate-directed C-H activation, a more electron-withdrawing halogen (like fluorine or chlorine) would decrease the electron density on the pyridine ring to a greater extent than bromine. This could potentially weaken the coordination of the picolinate nitrogen to the metal catalyst, possibly leading to a slower reaction rate compared to the bromo-substituted analogue. Conversely, the increased polarization of the C-halogen bond down the group can also influence reactivity in other types of reactions, such as cross-coupling reactions where the halogen acts as a leaving group.

Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), detailed information about the chemical environment, connectivity, and stereochemistry of the molecule can be obtained.

The ¹H NMR spectrum of Benzyl (B1604629) 5-bromo-6-methylpicolinate is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the proton. The integration of these signals reveals the relative number of protons of each type, while the splitting pattern (multiplicity) provides information about the number of neighboring protons, governed by spin-spin coupling.

The anticipated proton signals for Benzyl 5-bromo-6-methylpicolinate would include those for the methyl group on the picolinate (B1231196) ring, the protons of the pyridine (B92270) ring, the methylene (B1212753) protons of the benzyl group, and the aromatic protons of the phenyl ring. The bromine atom and the ester functionality significantly influence the chemical shifts of the adjacent protons on the picolinate ring.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyridine-H (C3-H) | 7.8 - 8.0 | d | 8.0 - 8.5 | 1H |

| Pyridine-H (C4-H) | 7.6 - 7.8 | d | 8.0 - 8.5 | 1H |

| Benzyl-CH₂ | 5.3 - 5.5 | s | - | 2H |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.5 | m | - | 5H |

| Methyl-CH₃ | 2.5 - 2.7 | s | - | 3H |

Note: This is a predicted data table based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.

The spectrum would be expected to show signals for the carbonyl carbon of the ester, the carbons of the pyridine ring (including the carbon bearing the bromine atom), the methylene carbon of the benzyl group, the carbons of the phenyl ring, and the methyl carbon. The electronegativity of the bromine atom and the nitrogen atom in the pyridine ring, as well as the carbonyl group, will cause significant deshielding of the adjacent carbon atoms, shifting their signals downfield.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 164 - 166 |

| Pyridine-C (C2) | 158 - 160 |

| Pyridine-C (C6) | 148 - 150 |

| Pyridine-C (C4) | 138 - 140 |

| Phenyl-C (ipso) | 135 - 137 |

| Phenyl-C (ortho, meta, para) | 127 - 129 |

| Pyridine-C (C3) | 125 - 127 |

| Pyridine-C (C5-Br) | 118 - 120 |

| Benzyl-CH₂ | 66 - 68 |

| Methyl-CH₃ | 23 - 25 |

Note: This is a predicted data table based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

A COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the unambiguous assignment of the protons on the pyridine ring by observing their coupling to each other.

An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This powerful technique allows for the direct assignment of each carbon signal based on the known assignment of its attached proton. For instance, the proton signal of the methyl group would show a correlation to the methyl carbon signal, and the methylene protons of the benzyl group would correlate with the methylene carbon signal.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound, and can also offer insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion of this compound with a very high degree of accuracy. This precise mass measurement allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M(⁷⁹Br)+H]⁺ | 322.0124 | (Predicted) |

| [M(⁸¹Br)+H]⁺ | 324.0104 | (Predicted) |

Note: The molecular formula for this compound is C₁₄H₁₂BrNO₂. The table shows the predicted exact masses for the protonated molecular ions containing the two major isotopes of bromine.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for confirming the purity of a synthesized compound.

In the context of this compound, an LC-MS analysis would first involve passing the compound through an HPLC column to separate it from any impurities. The eluent from the column would then be introduced into the mass spectrometer. The resulting mass spectrum would confirm the molecular weight of the compound. Furthermore, by employing tandem mass spectrometry (LC-MS/MS), the molecular ion can be fragmented to produce a characteristic fragmentation pattern, which can provide further structural information and serve as a "fingerprint" for the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would exhibit a series of characteristic absorption bands corresponding to its distinct structural components.

The most prominent peaks would arise from the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. The presence of the benzyl group would be confirmed by C-H stretching vibrations of the aromatic ring, usually observed between 3000 and 3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ range. The C-O stretching of the ester linkage would also produce a strong band, generally between 1100 and 1300 cm⁻¹.

The pyridine ring itself has characteristic ring stretching vibrations. The C-Br stretching vibration would be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The methyl group's presence would be indicated by C-H stretching and bending vibrations. While a specific experimental spectrum for this compound is not publicly available, the expected absorption bands based on its functional groups are summarized in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Ester) | 1735-1750 | Stretch |

| C-H (Aromatic) | 3000-3100 | Stretch |

| C=C (Aromatic) | 1450-1600 | Stretch |

| C-O (Ester) | 1100-1300 | Stretch |

| C-Br | 500-600 | Stretch |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not directly reported, a study on the closely related compound, Methyl 5-bromo-6-methylpicolinate, provides valuable insights into the expected solid-state conformation. nih.gov

A hypothetical crystal data table for this compound, based on common organic structures, might look as follows. It is important to note that this is a projection and not experimental data.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~8-10 |

| c (Å) | ~14-16 |

| β (°) | ~95-105 |

| V (ų) | ~1500-1800 |

| Z | 4 |

Chromatographic Purity and Separation Methodologies (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential analytical techniques for determining the purity of a compound and for its separation from related substances. For a compound like this compound, a reverse-phase HPLC method would be the most common approach.

In a typical setup, a C18 column would be used as the stationary phase, which is nonpolar. The mobile phase would be a polar mixture, likely consisting of acetonitrile (B52724) and water. The addition of a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase and ensuring the analyte is in a single protonation state. sielc.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its significant nonpolar character (owing to the benzyl and bromo-methyl-pyridyl components), this compound would be well-retained on a C18 column. The elution order of any impurities would depend on their relative polarities. More polar impurities would elute earlier, while less polar impurities would have longer retention times. UPLC, with its smaller particle size columns, would offer faster analysis times and higher resolution compared to traditional HPLC. sielc.com

A plausible set of HPLC conditions for the analysis of this compound is outlined below.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

Theoretical and Computational Investigations of Benzyl 5 Bromo 6 Methylpicolinate

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations are fundamental in predicting the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. pennylane.ai This process of geometry optimization involves finding the atomic coordinates that correspond to the minimum energy on the potential energy surface. pennylane.aiarxiv.org For this purpose, computational methods iteratively adjust the positions of the atoms and calculate the molecule's energy until the lowest energy conformation is found. arxiv.org

Bond Lengths, Angles, and Dihedral Angles

Illustrative Data for Molecular Geometry Parameters (Note: The following table contains example data from computational studies on various molecules and is for illustrative purposes only, as specific data for Benzyl (B1604629) 5-bromo-6-methylpicolinate was not found.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Example) |

| Bond Length | C | C | - | - | 1.39 Å |

| Bond Length | C | H | - | - | 1.09 Å |

| Bond Angle | C | C | C | - | 120° |

| Dihedral Angle | C | C | C | C | 180° |

Conformational Analysis and Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. orgosolver.com These different arrangements are called conformers, and they have varying levels of stability. orgosolver.com The stability of a particular conformation is determined by its potential energy; lower energy conformations are more stable. fastercapital.com

Computational methods can map the potential energy surface of a molecule as a function of its dihedral angles, allowing for the identification of stable conformers and the energy barriers between them. fastercapital.com For a molecule like "Benzyl 5-bromo-6-methylpicolinate," with several rotatable bonds, this analysis would reveal the preferred three-dimensional structure and its flexibility. For example, studies on 1-benzyl-1,2,3,4-tetrahydroisoquinolines have utilized molecular mechanics calculations to explore different conformations and their relative stabilities. ossila.com

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. wikipedia.orgmpg.de Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally more feasible for larger systems. mpg.de DFT is widely used to predict a variety of molecular properties, including electronic and magnetic properties, as well as reaction pathways. worldscientific.com

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and optical properties. ossila.comnumberanalytics.com A smaller gap generally indicates higher reactivity. numberanalytics.com

In a theoretical study of 5-Bromo-2-Hydroxybenzaldehyde, for example, the HOMO and LUMO energies were calculated to evaluate properties like ionization energy and electron gain enthalpy. uni-muenchen.de

Illustrative Frontier Orbital Energies and Energy Gap (Note: The following table contains example data from computational studies on various molecules and is for illustrative purposes only, as specific data for this compound was not found.)

| Parameter | Value (eV) - Example |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap | 5.3 |

Charge Distribution and Natural Bond Orbital (NBO) Analysis

The distribution of electric charge within a molecule is key to understanding its reactivity and intermolecular interactions. DFT calculations can provide a detailed picture of this charge distribution. Natural Bond Orbital (NBO) analysis is a technique used to translate the complex calculated wavefunction into a more intuitive chemical picture of lone pairs and bonds. uni-muenchen.detandfonline.com NBO analysis provides information about the charge distribution on a per-atom basis, as well as insights into bonding interactions, electron delocalization, and hyperconjugation. numberanalytics.comuni-muenchen.de

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the delocalization of electron density, which is crucial for understanding the stability of the molecule. uni-muenchen.de For instance, in a study of (E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one, a considerably negative charge on a nitrogen atom was found to facilitate the formation of an intermolecular hydrogen bond. wikipedia.org

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the energies of its molecular vibrations. numberanalytics.com These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra, as they allow for the assignment of specific spectral bands to particular vibrational modes of the molecule. numberanalytics.comacs.org

The accuracy of these predictions can be very high, especially when anharmonic effects are considered. acs.orgaip.org Comparing the calculated vibrational spectrum with an experimental one can help to confirm the proposed molecular structure. numberanalytics.com For example, theoretical studies on 2-acetylamino-5-bromo-6-methylpyridine (B57760) have utilized DFT to calculate vibrational frequencies and correlate them with experimental spectroscopic data. tandfonline.com

Predicted IR Spectra and Experimental Validation

The prediction of infrared (IR) spectra through computational methods, primarily Density Functional Theory (DFT), is a cornerstone of molecular characterization. This approach calculates the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an experimental IR spectrum. The comparison between the predicted and experimental spectra can confirm the synthesis of the target compound and provide a detailed assignment of its vibrational modes.

For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can predict the frequencies of key functional group vibrations. These include the C=O stretching of the ester group, C-Br stretching, and various vibrations of the pyridine (B92270) and benzyl rings.

Table 1: Illustrative Comparison of Predicted vs. Experimental IR Frequencies for a Related Heterocyclic Compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3420 | 3429 |

| C-H Aromatic Stretch | 3005 | 3002 |

| C-H Aliphatic Stretch | 2915 | 2916 |

| C=O Amide I | 1650 | 1651 |

| C=O Amide II | 1425 | 1424 |

| C=O Amide III | 1312 | 1315 |

This table is illustrative and based on data for a dipeptide derivative containing a nicotinoyl group to demonstrate the principle of comparing predicted and experimental IR data. mdpi.com

The process of validating computed spectra involves a quantitative comparison, which can be automated to provide an objective assessment of the agreement between theoretical and experimental results. nih.gov This validation is crucial for confirming the molecular structure and for benchmarking the computational methods themselves. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (GIAO Approach)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic shielding tensors, which are then used to predict NMR chemical shifts. nih.govimist.ma This method, typically employed in conjunction with DFT, has proven to be highly effective in predicting the ¹H and ¹³C NMR spectra of organic molecules, including heterocyclic compounds. nih.govresearchgate.net

For this compound, the GIAO method can predict the chemical shifts of the various protons and carbons in the molecule. These theoretical predictions are invaluable for assigning the signals in an experimental NMR spectrum, which can often be complex for molecules of this nature. The accuracy of the GIAO calculations depends on the choice of the DFT functional and basis set. nih.gov

The general workflow for predicting NMR spectra using the GIAO method involves:

Optimization of the molecular geometry using a selected level of theory (e.g., B3LYP/6-31G(d,p)). researchgate.net

Calculation of the NMR shielding tensors using the GIAO method at a potentially higher level of theory. nih.gov

Referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts in ppm. youtube.com

Table 2: Representative Predicted ¹³C NMR Chemical Shifts using the GIAO Method for a Substituted Pyridine Derivative

| Atom | Predicted Chemical Shift (ppm) |

| C2 (Pyridine) | 150.2 |

| C3 (Pyridine) | 125.8 |

| C4 (Pyridine) | 138.5 |

| C5 (Pyridine) | 123.1 |

| C6 (Pyridine) | 148.9 |

| C (Benzyl CH₂) | 66.7 |

| C (Carbonyl) | 165.4 |

This table is illustrative and presents hypothetical data based on typical chemical shift ranges for substituted pyridine and benzyl ester moieties to demonstrate the output of GIAO calculations.

The correlation between the calculated and experimental chemical shifts is often excellent, with R² values greater than 0.9 for both ¹H and ¹³C NMR. researchgate.net This high level of accuracy makes the GIAO approach a reliable tool for structural elucidation.

Reaction Pathway Energetics and Transition State Computations

Computational chemistry provides powerful tools to investigate the mechanisms and energetics of chemical reactions. For the synthesis of this compound, which is typically formed through an esterification reaction, these methods can be used to map out the entire reaction pathway, identify transition states, and calculate activation energies.

The esterification of a carboxylic acid with an alcohol, such as the reaction between 5-bromo-6-methylpicolinic acid and benzyl alcohol, can proceed through different mechanisms, including acid-catalyzed pathways. DFT calculations can be employed to model these pathways and determine the most energetically favorable route. researchgate.netresearchgate.net

Key aspects of these computational investigations include:

Geometry Optimization: The structures of the reactants, intermediates, transition states, and products are fully optimized.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that reactants, intermediates, and products correspond to energy minima (no imaginary frequencies), while transition states correspond to first-order saddle points (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to verify that a given transition state connects the correct reactants and products on the potential energy surface. researchgate.net

Table 3: Illustrative Energetic Profile for a Model Esterification Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (Carboxylic Acid + Alcohol) | 0.0 |

| Transition State 1 (Tetrahedral Intermediate Formation) | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 (Water Elimination) | +12.5 |

| Products (Ester + Water) | -8.1 |

This table is illustrative and provides hypothetical energy values for a model esterification reaction to demonstrate the type of data obtained from reaction pathway computations. The values are based on general knowledge of esterification energetics.

By calculating the Gibbs free energy of activation (ΔG‡), the rate-determining step of the reaction can be identified. nih.gov These computational insights can be used to optimize reaction conditions, such as temperature and catalyst choice, to improve the yield and efficiency of the synthesis of this compound. researchgate.net

Investigation of Molecular Interactions and Adsorption Phenomena

The non-covalent interactions of a molecule play a crucial role in its physical properties, biological activity, and behavior in condensed phases. For this compound, several types of molecular interactions can be anticipated and investigated using computational methods.

The presence of the bromine atom introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and can interact with nucleophilic sites on other molecules. rsc.org The pyridine ring, with its nitrogen lone pair and π-system, can participate in hydrogen bonding, π-π stacking, and cation-π interactions. rsc.orgnih.gov

Computational methods used to study these interactions include:

Molecular Electrostatic Potential (MEP) Surface Analysis: MEP surfaces are used to visualize the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify and characterize the nature of non-covalent interactions by analyzing the electron density topology. rsc.org

Non-Covalent Interaction (NCI) Index: The NCI index is a powerful tool for visualizing and characterizing weak interactions in real space. rsc.org

Table 4: Potential Molecular Interactions for this compound

| Interaction Type | Interacting Groups | Description |

| Halogen Bonding | C-Br --- N (Pyridine) | The electrophilic region on the bromine atom interacts with the lone pair of the nitrogen atom on another molecule. |

| Hydrogen Bonding | C-H (Benzyl) --- O=C | Weak hydrogen bonds can form between the benzyl protons and the carbonyl oxygen. |

| π-π Stacking | Pyridine Ring --- Benzyl Ring | The aromatic rings of two molecules can stack on top of each other. |

| Dipole-Dipole Interactions | Ester Group --- Ester Group | The polar ester groups can align to maximize attractive electrostatic interactions. |

This table is illustrative and describes the types of molecular interactions that would be expected for this compound based on its structure and general principles of non-covalent interactions.

Understanding these molecular interactions is also critical for predicting how this compound might adsorb onto surfaces, which is relevant in fields such as materials science and catalysis. Computational studies can model the adsorption process and calculate adsorption energies, providing insights into the strength and nature of the surface-molecule interactions.

Benzyl 5 Bromo 6 Methylpicolinate As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Picolinic Acid Derivatives

The structure of benzyl (B1604629) 5-bromo-6-methylpicolinate makes it an adept precursor for a variety of picolinic acid derivatives. The bromine atom at the 5-position is a key functional handle for introducing new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. These reactions would allow for the attachment of diverse aryl, alkynyl, or amino groups, respectively.

Following modification of the pyridine (B92270) ring, the benzyl ester can be cleaved to unveil the carboxylic acid. This two-step sequence—functionalization via the bromo group followed by de-benzylation—provides a pathway to novel substituted picolinic acids. These resulting acids are valuable in their own right, often serving as ligands for metal complexes or as key components in pharmacologically active molecules. The synthesis of the parent compound, 5-bromo-2-picolinic acid, is typically achieved through the oxidation of 5-bromo-2-methylpyridine. psu.edugoogle.com

Role as a Key Intermediate in Multi-Step Organic Synthesis

In complex, multi-step synthetic campaigns, the selection of intermediates with orthogonal protecting groups and reactive sites is crucial. Benzyl 5-bromo-6-methylpicolinate fits this role effectively. The benzyl ester protects the carboxylic acid moiety while the bromo-substituted pyridine core is manipulated. This is particularly useful when reaction conditions required to modify the ring would otherwise affect a free carboxylic acid or a more labile ester.

Applications in the Development of New Synthetic Methodologies

The development of new synthetic methods often requires robust and functionalized substrates to test the scope and limitations of a new reaction. Heterocyclic compounds bearing halogens and ester groups, such as this compound, are ideal candidates for this purpose. For instance, it could be employed to test a novel palladium-catalyzed cross-coupling reaction, a new C-H activation technique on the pyridine ring, or a selective reduction method. However, its specific application in published methodological studies is not extensively documented.

Utilization in Chemical Libraries for Reaction Screening and Method Development

Chemical libraries, which are large collections of diverse small molecules, are essential tools in drug discovery and materials science. They are used for high-throughput screening to identify compounds with desired biological or material properties. Building blocks with multiple points of diversification are highly valued for constructing these libraries.

This compound possesses at least two such points: the bromine atom (for cross-coupling) and the ester (for amidation after deprotection). This allows for the rapid generation of a wide array of derivatives. By reacting the bromo-position with a set of diverse building blocks and then amidating the resulting picolinic acids with a library of amines, a large and structurally varied collection of compounds can be synthesized.

Ligand Design and Coordination Chemistry (e.g., Metal Complexes)

Picolinic acid and its derivatives are classic ligands in coordination chemistry, known for their ability to form stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group form a stable five-membered chelate ring upon coordination.

Research has highlighted that the closely related compound, methyl 5-bromo-6-methylpicolinate , is a key intermediate in the synthesis of novel supported PyOX (pyridyloxazoline) ligands. psu.edu These ligands are important in asymmetric catalysis. The synthetic strategy involves transforming the ester group and utilizing the pyridine nitrogen as part of a bidentate or tridentate ligand scaffold. The bromo-substituent can be retained for its electronic effects or replaced to further tune the ligand's properties. Given this precedent, this compound is an equally viable precursor for such ligand systems, with the benzyl group offering an alternative deprotection strategy that may be more compatible with other functional groups in a complex synthesis. The coordination chemistry of related substituted picolinic acids has been explored with various transition metals. rsc.orgresearchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of picolinate (B1231196) esters is an area ripe for innovation. Traditional methods are giving way to more sophisticated pathways that offer higher yields, greater selectivity, and milder reaction conditions. A significant emerging trend is the use of novel catalytic systems.

Researchers are investigating the use of metal-organic frameworks (MOFs) as highly efficient heterogeneous catalysts. For instance, a nanoporous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully employed for the synthesis of various picolinate and picolinic acid derivatives through multi-component reactions at ambient temperatures. researchgate.netnih.govrsc.org This approach, which leverages the anomeric effect, could be adapted for the synthesis of Benzyl (B1604629) 5-bromo-6-methylpicolinate, potentially offering a more efficient route than conventional methods. nih.gov

Another promising avenue is the development and application of novel H-bond magnetic catalysts, which can be easily separated and recycled, aligning with the principles of green chemistry. researchgate.net Zeolite catalysts, such as H-Beta and H-ZSM-5, have also shown efficacy in the three-component condensation reactions that form the pyridine (B92270) core, suggesting their potential role in streamlined syntheses of picolinate precursors. nih.gov Furthermore, advancements in catalyst design, such as using vanadium and titanium oxides on a silicon carbide carrier (TiO2/V2O5-SiC), have demonstrated high selectivity in the oxidation of picolines to picolinic acids, a key step in producing the picolinate backbone. google.com

Future research will likely focus on tailoring these catalytic systems for the specific substitution pattern of Benzyl 5-bromo-6-methylpicolinate to optimize yield and purity.

Table 1: Emerging Catalytic Systems for Picolinate Synthesis

| Catalyst Type | Example | Potential Application in Synthesis | Reference |

|---|---|---|---|

| Metal-Organic Framework (MOF) | UiO-66(Zr)-N(CH2PO3H2)2 | Multi-component synthesis of the picolinate ring structure. | researchgate.netnih.gov |

| Zeolite Catalysts | H-Beta, H-ZSM-5 | Three-component condensation to form pyridine precursors. | nih.gov |

| Supported Metal Oxides | TiO2/V2O5 on SiC | Selective oxidation of the methyl group precursor. | google.com |

Advanced Spectroscopic and Structural Characterization Techniques

A precise understanding of a molecule's three-dimensional structure is fundamental to understanding its reactivity and function. While standard techniques like NMR and IR spectroscopy provide valuable data, emerging research will lean on more advanced methods for the unambiguous characterization of this compound and its derivatives.

High-resolution analytical techniques are becoming increasingly crucial. avs.org For complex molecules, methods such as high-resolution mass spectrometry (HRMS) are essential for confirming the exact molecular formula. acs.org For definitive structural elucidation, single-crystal X-ray diffraction is the gold standard, providing precise bond lengths and angles, as demonstrated in studies of related vanadyl-picolinato complexes. acs.org

Advanced spectroscopic techniques that probe the electronic environment of the molecule, such as Electron Paramagnetic Resonance (EPR) spectroscopy, have been used to characterize metal complexes of picolinates, like chromium(III) picolinate. researchgate.netx-mol.com Should this compound be used as a ligand in organometallic chemistry, EPR and other specialized techniques would be invaluable. The combination of multiple advanced techniques, including FT-IR, Raman spectroscopy, and UV-Vis spectroscopy, provides a comprehensive characterization profile. researchgate.net

Future work will involve applying a suite of these advanced methods to create a detailed structural and electronic map of this compound, which is critical for designing new applications and understanding its interactions with biological or material systems. advancedsciencenews.com

Table 2: Advanced Characterization Techniques for Substituted Picolinates

| Technique | Information Provided | Example Application | Reference |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond angles, and lengths. | Determining the crystal structure of a VIVO–picolinato complex adduct. | acs.org |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. | Confirming the mass of novel esterification products. | acs.org |

| Electron Paramagnetic Resonance (EPR) | Information on unpaired electrons and metal centers. | Characterizing the rhombic character of mer-[Cr(pic)3]. | researchgate.netx-mol.com |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships between atoms. | Unambiguous assignment of protons and carbons in complex organic molecules. |

Integration of Computational Methods for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes before a single experiment is conducted. The integration of methods like Density Functional Theory (DFT) is a significant emerging avenue for research on this compound.

DFT calculations can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and electronic structure. Such calculations have been successfully used to investigate the reaction mechanisms of picolinate complexes, such as the acid-catalyzed aquation of chromium(III) picolinate, showing excellent agreement with experimental results. researchgate.netx-mol.com

For this compound, computational models could be used to:

Predict Reactivity: Identify the most likely sites for nucleophilic or electrophilic attack, guiding derivatization strategies.

Simulate Spectra: Calculate NMR chemical shifts and UV-Vis absorption bands to aid in the interpretation of experimental data.

Model Reaction Pathways: Elucidate the mechanisms of potential synthetic routes, helping to optimize reaction conditions for higher efficiency.

Evaluate Conformations: Determine the most stable conformations of the molecule, which influences its interaction with other molecules or surfaces.

Recent computational work on other complex systems, such as analyzing the photophysical properties of azobenzene (B91143) derivatives upon chelation to rare earth elements, highlights the power of these methods to uncover subtle electronic effects that dictate chemical behavior. acs.org Applying similar predictive models to this compound could accelerate its development for specific applications.

Development of Derivatization Strategies for Enhanced Reactivity or Specificity

The functional groups present on this compound—the bromo substituent, the methyl group, and the benzyl ester—are all potential sites for chemical modification. Developing derivatization strategies is a key research direction for creating analogues with fine-tuned properties.

The bromine atom at the 5-position is a particularly attractive target for modification. It can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of new functional groups, such as aryl, alkynyl, or amino moieties. This approach has been widely used in the synthesis of complex pyridine derivatives. bcrcp.ac.inresearchgate.net For instance, research on 6-aryl-2-picolinates has shown that replacing a chlorine atom with a phenyl group can lead to compounds with excellent herbicidal activities. nih.gov A similar strategy could be applied to the bromo-picolinate.

The methyl group at the 6-position could also be functionalized, for example, through oxidation to an aldehyde or carboxylic acid, or via halogenation to introduce further reactive handles. The benzyl ester itself can be cleaved and re-esterified with different alcohols to modulate properties like solubility or volatility. The development of novel 1-benzyl-5-bromoindolin-2-one derivatives showcases how modifications on a bromo-containing scaffold can lead to new compounds with significant biological relevance. mdpi.comresearchgate.net

Future research will focus on creating a library of derivatives from this compound to explore structure-activity relationships and identify compounds with enhanced performance for specific applications.

Sustainable and Green Chemistry Approaches in Picolinate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical and pharmaceutical industries. mdpi.comresearchgate.net Applying these principles to the synthesis of this compound is an important future research direction.

Key areas for developing more sustainable processes include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or even solvent-free conditions. mdpi.com

Catalyst Reusability: Employing heterogeneous or magnetic catalysts that can be easily recovered and reused for multiple reaction cycles, reducing waste and cost. researchgate.netnih.gov

Atom Economy: Designing synthetic pathways, such as multi-component reactions, that maximize the incorporation of starting materials into the final product. bcrcp.ac.inresearchgate.net

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Recent developments in the green synthesis of pyridines have highlighted the use of nanocatalysts and solvent-free reaction conditions. nih.govbcrcp.ac.in For example, the synthesis of pyrazolo[3,4-b]pyridines has been achieved in high yields using a recyclable magnetic nanocatalyst under solvent-free conditions. nih.gov Adapting such methodologies for the synthesis of this compound and its precursors will be a critical goal for future, environmentally responsible research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.